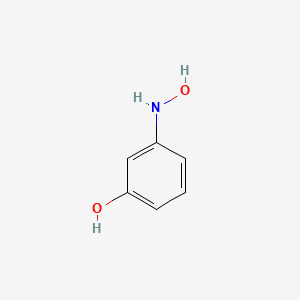

3-(Hydroxyamino)phenol

説明

Structure

3D Structure

特性

IUPAC Name |

3-(hydroxyamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6-3-1-2-5(4-6)7-9/h1-4,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKOPKHXTPVJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420088 | |

| Record name | 3-hydroxyaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-61-9 | |

| Record name | 3-hydroxyaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Hydroxyamino Phenol

Established Synthetic Pathways to 3-(Hydroxyamino)phenol

The generation of this compound has traditionally relied on the partial reduction of its corresponding nitroaromatic precursor, 3-nitrophenol (B1666305). However, other routes have also been explored to access the hydroxylamine (B1172632) functional group in phenolic systems.

The most direct and widely utilized method for synthesizing N-arylhydroxylamines is the selective reduction of the corresponding nitroarene. figshare.com In the case of this compound, this involves the partial reduction of 3-nitrophenol. The reaction proceeds via a nitrosobenzene (B162901) intermediate. cardiff.ac.uk Achieving the desired hydroxylamine requires careful control to prevent over-reduction to the corresponding amine, 3-aminophenol (B1664112). cardiff.ac.uk

Classic chemical reduction methods often employ stoichiometric amounts of metal reagents. Common systems include the use of zinc dust in an aqueous ammonium (B1175870) chloride solution or aluminum amalgam. figshare.com These methods, while effective, generate significant stoichiometric waste, which is a notable drawback. figshare.com The electron-withdrawing nature of the nitro group facilitates its reduction, leading to potential transformation into nitroso, hydroxylamino, or amino derivatives. nih.gov

Beyond the canonical reduction of nitro compounds, alternative pathways to arylhydroxylamines exist. One such approach involves the reaction of nitrosoarenes with alkyl radicals generated via photoinduced oxidation-decarboxylation of carboxylic acids, a process facilitated by organo-photoredox catalysis. researchgate.net

Biocatalysis presents another alternative. For instance, the enzyme 3-hydroxylaminophenol mutase, found in Ralstonia eutropha JMP134, is involved in the degradative pathway of 3-nitrophenol and catalyzes the conversion of 3-hydroxylaminophenol to aminohydroquinone. nih.govdntb.gov.uawikipedia.org While this demonstrates a biological transformation of the target compound, it also points to the potential for enzymatic systems in its synthesis from precursors. The reduction of nitroaromatics can be achieved using biocatalysts like baker's yeast or plant cells. nih.gov

The foremost challenge in the synthesis of this compound from 3-nitrophenol is achieving high chemoselectivity. The reaction pathway involves the sequential reduction of the nitro group (NO₂) to a nitroso group (NO), then to a hydroxylamino group (NHOH), and finally to an amino group (NH₂). The goal is to halt the reduction at the hydroxylamino stage. This is typically managed by carefully selecting the reducing agent and controlling reaction parameters such as temperature, pressure, and the use of catalyst inhibitors. cardiff.ac.uknih.gov

Regioselectivity is primarily determined by the starting material. The use of 3-nitrophenol inherently ensures the correct meta relationship between the hydroxyl and the nascent hydroxylamino group. In syntheses starting from dinitro-compounds, regioselectivity becomes critical. For example, the reduction of 2,4-dinitrophenol (B41442) using sodium disulfide can be controlled to selectively reduce the nitro group at the 2-position, demonstrating that reaction conditions can differentiate between electronically distinct nitro groups on the same aromatic ring. google.com

Advanced Synthetic Approaches and Process Optimization

Modern synthetic efforts are directed toward improving the efficiency, selectivity, and environmental footprint of this compound production. These include the development of sophisticated catalytic systems and the adoption of green chemistry principles.

Catalytic hydrogenation is a powerful tool for nitroarene reduction, though controlling the selectivity for the hydroxylamine product is complex. cardiff.ac.uk Platinum-on-carbon (Pt/C) is a common heterogeneous catalyst for this transformation. To prevent over-hydrogenation to the amine, the catalyst's activity is often moderated with additives or inhibitors. nih.gov For example, 4-(dimethylamino)pyridine (DMAP) has been identified as a unique additive that can enhance both hydrogenation activity and selectivity for the N-arylhydroxylamine product under mild conditions in a Pt/C-catalyzed process. nih.gov

Bimetallic nanoparticle catalysts have shown remarkable efficiency and selectivity in the reduction of nitrophenols. nih.govacs.org For instance, NiₓCuᵧ nanostructures have demonstrated high catalytic activity for the reduction of 2-nitrophenol (B165410) and 3-nitrophenol. nih.gov Similarly, bimetallic iron-ruthenium nanoparticles have been used for the selective hydrodeoxygenation of nitro-acetophenone derivatives, showcasing the potential of multi-metallic systems in controlling reactions involving reducible functional groups on a phenol (B47542) ring. rsc.orgrsc.org Nanoparticles of precious metals like gold and silver, sometimes supported on materials like polydopamine-magnetite, have also proven to be efficient catalysts for nitrophenol reduction using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.comresearchgate.netrsc.org

| Catalyst System | Precursor | Key Features/Findings | Reference |

|---|---|---|---|

| Pt/C with DMAP | Nitroarenes | DMAP acts as an additive to increase activity and selectivity (>99%) for the N-arylhydroxylamine. | nih.gov |

| Ni₇Cu Nanostructures | 3-Nitrophenol | Exhibits the highest catalytic activity among tested NiₓCuᵧ ratios for 3-NP reduction. | nih.gov |

| Ag or Au Nanoparticles on PDA@Fe₃O₄ | 3-Nitrophenol | Effective catalytic reduction using NaBH₄ as a reducing agent. | mdpi.com |

| Fe₂₅Ru₇₅@SILP | Nitro-acetophenones | Highly active and selective for side-chain deoxygenation without hydrogenating the aromatic ring. | rsc.orgrsc.org |

| GM-AgNPs (Gnetum montanum extract capped silver nanoparticles) | 3-Nitrophenol | Phytosynthesized catalyst that completed the reduction of 3-nitrophenol within 15 minutes. | researchgate.net |

Adherence to green chemistry principles aims to reduce the environmental impact of chemical synthesis. garph.co.uk In the context of this compound synthesis, this involves several strategies.

Photocatalysis: A notable green approach is the selective photoinduced reduction of nitroarenes to N-arylhydroxylamines. This can be achieved using only light and a hydrogen donor like methylhydrazine, completely avoiding the need for a metal catalyst or other additives. figshare.com

Biocatalysis: As mentioned previously, using enzymes or whole-cell systems for the reduction of 3-nitrophenol represents a green alternative to traditional chemical reagents, operating under mild aqueous conditions. nih.govnih.gov

Advanced Process Technology: The use of continuous-flow technology for the hydrogenation of nitroarenes offers significant advantages over traditional batch processes. It allows for better control of reaction parameters, improves safety when using flammable gases like H₂, and can lead to more efficient and selective synthesis. nih.gov

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. Research into the hydrodeoxygenation of acetophenone (B1666503) derivatives has shown that anisole, a recommended green solvent, can be used effectively, resulting in excellent yields and selectivities. rsc.org The use of water as a solvent, where possible, is also a key objective. garph.co.uk

Solid-Phase Synthesis and Flow Chemistry Adaptations for this compound

The synthesis of this compound through modern techniques such as solid-phase synthesis and flow chemistry presents opportunities for enhanced efficiency, selectivity, and automation. While direct literature specifically detailing these methods for this compound is scarce, established protocols for analogous compounds, particularly the selective reduction of nitroaromatics and the immobilization of phenols, provide a strong basis for outlining potential synthetic strategies.

Solid-Phase Synthesis Adaptations

Solid-phase synthesis offers a streamlined approach by immobilizing a precursor onto a polymer support, allowing for simplified purification through washing and filtration, followed by cleavage of the final product from the support. A proposed solid-phase synthesis of this compound would involve the initial attachment of a suitable precursor, such as 3-nitrophenol, to a resin, followed by the selective reduction of the nitro group to a hydroxylamine, and subsequent cleavage from the solid support.

Immobilization of 3-Nitrophenol:

The phenolic hydroxyl group of 3-nitrophenol can be attached to various resins. For instance, a Wang or a 2-chlorotrityl chloride resin can be utilized. The immobilization of phenols onto a 2-chlorotrityl resin can be achieved under non-basic conditions using a polymer-bound 2-pyridyl ether derivative as a tritylation agent, which is particularly advantageous for base-sensitive compounds. google.com Another approach involves using a glycine-based safety-catch linker, where the phenol is immobilized and can be later released under mild conditions. mdpi.com

Selective On-Resin Reduction:

The critical step is the selective reduction of the resin-bound nitro group to a hydroxylamine without further reduction to the amine. Drawing from solution-phase and flow chemistry studies, several reagents and conditions can be adapted for this purpose. The use of a platinum catalyst, such as platinum on carbon (Pt/C), in the presence of an inhibitor like dimethyl sulfoxide (B87167) (DMSO) or an additive like 4-(dimethylamino)pyridine (DMAP) has been shown to be highly selective for the formation of N-arylhydroxylamines. mdpi.comresearchgate.net Another potential reducing agent is zinc dust in a CO2/H2O system, which has demonstrated high selectivity for the reduction of nitroarenes to N-arylhydroxylamines under mild conditions. rsc.org

The reduction of a resin-bound nitro group to an amine using reagents like tin(II) chloride is a known solid-phase transformation. google.com.na Adapting this with milder or modified reducing systems is key to isolating the hydroxylamine intermediate.

Cleavage from the Solid Support:

The final step is the cleavage of the this compound from the resin. The cleavage conditions are dependent on the type of linker used. For acid-labile linkers like the 2-chlorotrityl resin, a mild solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) can be employed. google.com

Below is a table outlining a potential solid-phase synthetic approach.

| Step | Reagents and Conditions | Purpose |

| Immobilization | 3-Nitrophenol, 2-chlorotrityl chloride resin, N,N-diisopropylethylamine (DIPEA) in Dichloromethane (DCM) | Attachment of the precursor to the solid support. |

| On-Resin Reduction | Pt/C, H₂, 4-(dimethylamino)pyridine (DMAP) in Tetrahydrofuran (B95107) (THF) | Selective reduction of the nitro group to hydroxylamine. |

| Washing | Dichloromethane (DCM), Methanol (MeOH) | Removal of excess reagents and by-products. |

| Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Release of the final product from the solid support. |

| Purification | Neutralization, followed by extraction and solvent evaporation | Isolation of pure this compound. |

Flow Chemistry Adaptations

Flow chemistry provides significant advantages in terms of safety, scalability, and precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly beneficial for potentially hazardous reactions like catalytic hydrogenations. The continuous nature of flow processes allows for the rapid and efficient synthesis of N-arylhydroxylamines from their corresponding nitroarenes with high selectivity. acs.org

Catalytic System and Reaction Conditions:

A highly efficient method for the selective hydrogenation of nitroarenes to N-arylhydroxylamines in a continuous flow system utilizes a packed-bed reactor containing a platinum on carbon (Pt/C) catalyst. mdpi.com The key to achieving high selectivity is the co-feeding of a solution of the nitroaromatic precursor with an additive, such as 4-(dimethylamino)pyridine (DMAP). mdpi.commdpi.com DMAP has been shown to enhance both the catalytic activity and the selectivity towards the hydroxylamine product, with reported selectivities greater than 99% under mild conditions. mdpi.com

For the synthesis of this compound, a solution of 3-nitrophenol in a suitable solvent like tetrahydrofuran (THF) would be mixed with a solution of DMAP and then passed through a heated column packed with Pt/C under a stream of hydrogen gas. The reaction parameters can be finely tuned to optimize the conversion and selectivity.

Research Findings for Flow Synthesis of N-Arylhydroxylamines:

A study on the continuous flow synthesis of N-arylhydroxylamines reported a robust protocol using a 5 wt.% Pt/C catalyst. mdpi.com The system operated at 25 °C with a hydrogen pressure of 6 bar and a liquid flow rate of 0.5 mL/min, achieving over 99% conversion and >99% selectivity for a range of nitroarene substrates. mdpi.com This methodology was shown to be stable for extended periods, demonstrating its potential for continuous manufacturing. mdpi.com

The table below summarizes the proposed conditions for the flow synthesis of this compound based on these findings.

| Parameter | Value | Reference |

| Catalyst | 5 wt.% Platinum on Carbon (Pt/C) | mdpi.com |

| Precursor | 0.1 M 3-Nitrophenol in Tetrahydrofuran (THF) | mdpi.com |

| Additive | 4-(Dimethylamino)pyridine (DMAP) | mdpi.commdpi.com |

| Reactor Type | Packed-Bed Reactor (PBR) | mdpi.com |

| Hydrogen Pressure | 6 bar | mdpi.com |

| Temperature | 25 °C | mdpi.com |

| Flow Rate | 0.5 mL/min | mdpi.com |

| Expected Conversion | >99% | mdpi.com |

| Expected Selectivity | >99% | mdpi.com |

This flow chemistry approach offers a scalable and highly selective route to this compound, overcoming many of the challenges associated with traditional batch processing of such sensitive compounds.

Reactivity and Reaction Mechanisms of 3 Hydroxyamino Phenol

Redox Chemistry and Electron Transfer Mechanisms of 3-(Hydroxyamino)phenol

The redox behavior of this compound is complex, involving both the hydroxylamine (B1172632) moiety and the phenolic ring. The compound can participate in multiple electron transfer processes, acting as both a reducing and an oxidizing agent depending on the reaction conditions.

The hydroxylamine group of this compound is susceptible to oxidation, leading to various products. Spontaneous autoxidation can form products like 3-nitrosophenol. nih.gov This transformation is a key step in the electrochemical behavior of related compounds. wiley.com

A significant reaction pathway is the enzymatic conversion of this compound into aminohydroquinone. This reaction is catalyzed by the enzyme 3-hydroxylaminophenol mutase, isolated from the bacterium Ralstonia eutropha JMP134, which is involved in the degradation pathway of 3-nitrophenol (B1666305). nih.govwikipedia.org This conversion is an intramolecular rearrangement, analogous to the acid-catalyzed Bamberger rearrangement, and requires no oxygen or external cofactors. nih.govwikipedia.org In this enzymatic process, the hydroxylamino group is isomerized to an aminophenol derivative. The enzyme can also act on other substrates like hydroxylaminobenzene and 4-hydroxylaminotoluene. nih.gov

| Reaction Type | Reagent/Catalyst | Major Product | Reference |

| Chemical Oxidation | Air/Autoxidation | 3-Nitrosophenol | nih.gov |

| Enzymatic Rearrangement | 3-Hydroxylaminophenol mutase | Aminohydroquinone | nih.govwikipedia.org |

This table summarizes the known oxidation and rearrangement pathways for this compound.

The electrochemical behavior of hydroxylaminophenols is of significant interest, particularly as they are key intermediates in the reduction of nitrophenols. The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), for instance, proceeds via a 4-(hydroxyamino)phenol (B3061050) intermediate. analchemres.orgmdpi.comasianpubs.org This process involves a four-electron, four-proton reduction of the nitro group to the hydroxylamine, followed by further steps. asianpubs.org

The electrocatalytic oxidation of (hydroxyamino)phenol to nitrosophenol is an important reaction in the electrochemical sensing of nitrophenols. wiley.com Modified electrodes, such as those using nanocomposites, can exhibit excellent electrocatalytic performance for this conversion, which is attributed to synergistic effects that lower the activation energy barrier. wiley.com While much of the detailed electrochemical data pertains to the 4-isomer due to its role as an intermediate in p-nitrophenol sensing, the fundamental principles apply to this compound as well. analchemres.orgrsc.org The redox processes are often studied using cyclic voltammetry, where the conversion between the hydroxylamino and nitroso forms can be observed. mdpi.com

Phenolic compounds are well-known for their ability to scavenge free radicals, a property conferred by their phenolic hydroxyl groups. researchgate.net They can act as antioxidants through mechanisms like hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). researchgate.netscielo.brnih.gov In these processes, the phenol (B47542) donates a hydrogen atom from its hydroxyl group to a radical, forming a more stable phenoxyl radical in the process. researchgate.net

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is also characterized by the nucleophilic nature of its hydroxylamine group and the susceptibility of its electron-rich aromatic ring to electrophilic attack.

Hydroxylamines are notable for containing two adjacent nucleophilic atoms: nitrogen and oxygen. google.com This arrangement leads to enhanced nucleophilicity, known as the "alpha effect". google.com Both atoms can participate in nucleophilic reactions, depending on the electrophile and reaction conditions. google.comresearchgate.net

Generally, the nitrogen atom of the hydroxylamine is more nucleophilic than the oxygen atom. cardiff.ac.uk Therefore, in reactions with electrophiles like alkyl halides or acylating agents, substitution is more likely to occur at the nitrogen, leading to the formation of N-substituted hydroxylamines. cardiff.ac.ukmdpi.com This makes the hydroxylamine group a versatile handle for synthesizing a variety of derivatives.

Phenols are highly susceptible to electrophilic aromatic substitution because the hydroxyl group is a powerful activating group that increases the electron density of the aromatic ring. byjus.comtestbook.com The hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. testbook.com

In this compound, both the hydroxyl (-OH) group at C1 and the hydroxylamino (-NHOH) group at C3 are activating and ortho, para-directing. Their effects are complementary and reinforce each other, strongly activating the positions at C2, C4, and C6. The C5 position is deactivated by both groups. This makes the molecule highly reactive towards electrophiles, and substitution is expected to occur readily at the activated positions, even under mild conditions without the need for strong Lewis acid catalysts for reactions like halogenation. byjus.comtestbook.com

| Position on Ring | Activating/Deactivating Group | Predicted Reactivity toward Electrophiles | Reference |

| C2 | ortho to -OH, ortho to -NHOH | Strongly Activated | byjus.comtestbook.com |

| C4 | para to -OH, ortho to -NHOH | Strongly Activated | byjus.comtestbook.com |

| C5 | meta to -OH, meta to -NHOH | Deactivated | byjus.comtestbook.com |

| C6 | ortho to -OH, para to -NHOH | Strongly Activated | byjus.comtestbook.com |

This table outlines the predicted regioselectivity for electrophilic aromatic substitution on the this compound ring based on the directing effects of the substituent groups.

Cyclization and Rearrangement Reactions of this compound

The reactivity of this compound is characterized by the interplay of its two functional groups: the phenolic hydroxyl and the hydroxylamine moieties. This arrangement allows for specific intramolecular reactions, most notably rearrangement reactions analogous to the classic Bamberger rearrangement.

Bamberger-type Rearrangement:

The most significant reaction of this type for this compound is its conversion to aminohydroquinone (2,5-dihydroxyaniline). This transformation is analogous to the acid-catalyzed Bamberger rearrangement, which typically involves the rearrangement of N-phenylhydroxylamines to p-aminophenols. nih.govwikipedia.org In the case of this compound, the reaction can proceed both chemically and enzymatically.

Under strong aqueous acidic conditions, such as in the presence of sulfuric acid, this compound can undergo a chemical rearrangement. nih.gov The proposed mechanism, based on the classic Bamberger rearrangement, involves the protonation of the hydroxylamine's oxygen atom, followed by the loss of a water molecule to form a nitrenium ion intermediate. This electrophilic intermediate is then attacked by a water molecule (a nucleophile) at the positions ortho or para to the original hydroxylamine group. For this compound, this leads to the formation of dihydroxyaniline isomers. Theoretically, attack at the C6 position would yield 3,4-dihydroxyaniline (4-aminocatechol), while attack at the C2 or C4 positions (both para to the hydroxyl group and ortho to the hydroxylamino group) would lead to aminohydroquinone. nih.gov

A notable example of this reactivity is found in biochemistry. The enzyme 3-hydroxylaminophenol mutase , isolated from the bacterium Ralstonia eutropha JMP134, catalyzes the specific conversion of this compound into aminohydroquinone. nih.govqmul.ac.ukwikipedia.org This enzymatic reaction is crucial for the biodegradation of 3-nitrophenol. nih.govnih.gov The mutase requires no external cofactors or oxygen, suggesting an intramolecular rearrangement mechanism that mirrors the chemical Bamberger rearrangement. nih.govqmul.ac.uk

Intramolecular Cyclization:

Intramolecular cyclization reactions are common for bifunctional aromatic compounds, particularly those leading to the formation of stable heterocyclic rings like benzoxazoles. The synthesis of benzoxazoles typically involves the reaction of a 2-aminophenol (B121084) with various electrophiles like aldehydes, carboxylic acids, or their derivatives. researchgate.netnih.govorganic-chemistry.org This reaction proceeds via condensation followed by cyclization and dehydration.

For this compound, the meta-substitution pattern of the hydroxyl and hydroxylamino groups presents a significant steric challenge for direct intramolecular cyclization to form a simple fused five or six-membered heterocyclic ring. A direct attack of the phenolic oxygen onto an activated hydroxylamine nitrogen (or vice versa) would require the formation of a highly strained, bridged ring system. Therefore, simple, direct cyclization pathways analogous to the formation of benzoxazoles from 2-aminophenols are not considered favorable for this compound. Any cyclization would likely require prior rearrangement or more complex, multi-step reaction sequences. researchgate.netmdpi.com

Acid-Base Properties and Protonation Equilibria of this compound

The acid-base properties of this compound are complex due to the presence of three ionizable sites: the acidic phenolic hydroxyl group (-OH), the basic nitrogen atom of the hydroxylamine group (-NHOH), and the weakly acidic hydroxyl group of the hydroxylamine moiety (-NHOH ). The protonation and deprotonation equilibria are governed by the respective pKa values of these functional groups, which are influenced by their electronic effects on each other and by the solvent environment.

Determination of pKa Values for Phenolic Hydroxyl and Hydroxylamine Groups

Direct experimental pKa values for this compound are not readily found in the literature. However, they can be estimated by examining the pKa values of related compounds and considering the electronic effects of the substituents. The molecule can exist in different protonated states depending on the pH of the solution. quora.com

Phenolic Hydroxyl Group (pKa₁): The phenolic proton is acidic. In phenol itself, the pKa is approximately 9.98 in water. researchgate.net The hydroxylamino group (-NHOH) at the meta position will influence this acidity. The -NHOH group is expected to have a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen and oxygen atoms, which would slightly increase the acidity (lower the pKa) of the phenol. For comparison, 3-aminophenol (B1664112) has a phenolic pKa of around 9.8. nih.gov Given the additional oxygen in the hydroxylamino group, a slightly lower pKa than that of 3-aminophenol might be anticipated for the phenolic proton of this compound.

Hydroxylamine Group (Protonation of Nitrogen, pKa₂): The nitrogen atom of the hydroxylamine group is basic and can be protonated to form a hydroxylammonium ion (-N⁺H₂OH). Hydroxylamine itself has a pKb of 7.97, which corresponds to a pKa of 6.03 for its conjugate acid (NH₃OH⁺). wikipedia.org The phenolic hydroxyl group at the meta position is weakly electron-withdrawing, which would be expected to decrease the basicity of the nitrogen atom (lower the pKa of the conjugate acid). For comparison, the pKa of the anilinium ion (C₆H₅NH₃⁺) is about 4.6, and for 3-aminophenol, the pKa for the protonated amino group is 4.37. nih.gov Therefore, the pKa for the protonated nitrogen of this compound is expected to be in this range, likely slightly lower than that of hydroxylamine due to the aromatic ring's influence.

Hydroxylamine Hydroxyl Group (pKa₃): The proton on the oxygen of the hydroxylamine group is also acidic, though much weaker than the phenolic proton. Dissociation of this proton would form an N-centered oxyanion (-NHO⁻). There is limited data for this value in aromatic hydroxylamines, but it is expected to be significantly higher than the other pKa values.

The protonation equilibria can be summarized as follows: H₃N⁺-Ar-OH ⇌ H₂N-Ar-OH ⇌ H₂N-Ar-O⁻ (Protonated Amine) (Neutral) (Phenoxide)

The table below provides estimated and comparative pKa values in water.

| Compound | Functional Group | pKa Value (in Water) | Reference/Comment |

|---|---|---|---|

| This compound (Estimated) | Phenolic -OH | ~9.0 - 9.8 | Estimated based on phenol and 3-aminophenol. |

| -N⁺H₂OH | ~4.0 - 5.0 | Estimated based on aniline, 3-aminophenol, and hydroxylamine. | |

| Phenol | Phenolic -OH | 9.98 | researchgate.net |

| 3-Aminophenol | Phenolic -OH | 9.81 | nih.gov |

| -N⁺H₃ | 4.37 | nih.gov | |

| Hydroxylamine | -N⁺H₂OH | 6.03 | wikipedia.org |

Solvent Effects on Acid-Base Properties of this compound

The acid-base properties of molecules are significantly influenced by the solvent in which they are dissolved. libretexts.org The pKa values can shift, sometimes dramatically, when moving from a protic solvent like water to an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or into the gas phase. slideshare.netorganicchemistrydata.org These shifts are due to differences in the solvent's ability to stabilize the neutral molecule and its corresponding conjugate acid and base forms through mechanisms like hydrogen bonding and dielectric effects. weebly.com

Effect of Polar Protic Solvents (e.g., Water): In water, both the acidic and basic forms of this compound are well-solvated. Water can act as both a hydrogen bond donor and acceptor.

Stabilization of Anions: The phenoxide anion (Ar-O⁻), formed upon deprotonation of the phenolic hydroxyl group, is strongly stabilized by hydrogen bonding with water molecules. This stabilization facilitates the dissociation of the proton, contributing to the observed acidity in water. slideshare.net

Stabilization of Cations: The hydroxylammonium cation (Ar-N⁺H₂OH), formed by protonating the nitrogen, is also stabilized by hydration.

Effect of Aprotic Polar Solvents (e.g., DMSO): In aprotic polar solvents like DMSO, the effects are different. DMSO is a strong hydrogen bond acceptor but lacks donor capabilities.

Anion Solvation: Anions, especially smaller ones like phenoxides, are less effectively solvated in DMSO compared to water because DMSO cannot donate hydrogen bonds. This destabilization of the conjugate base makes the corresponding acid (the phenol) weaker, resulting in a higher pKa value. For example, the pKa of phenol increases from ~10 in water to ~18 in DMSO. organicchemistrydata.org

Cation Solvation: Cations are generally well-solvated by the negative end of the DMSO dipole (the oxygen atom).

This differential solvation means that the relative acidities and basicities of the functional groups in this compound can change significantly with the solvent. The pKa of the phenolic group is expected to increase substantially in an aprotic solvent like DMSO, while the pKa of the hydroxylammonium ion might be less affected or change differently.

The table below summarizes the expected trends for pKa values in different solvent environments.

| Functional Group | Solvent Type | Expected pKa Trend | Reason |

|---|---|---|---|

| Phenolic -OH | Polar Protic (e.g., Water) | Lower pKa (More Acidic) | Strong stabilization of the phenoxide anion via hydrogen bonding. slideshare.net |

| Aprotic Polar (e.g., DMSO) | Higher pKa (Less Acidic) | Poor stabilization of the phenoxide anion. organicchemistrydata.org | |

| -NHOH (Basicity of N) | Polar Protic (e.g., Water) | Reference Basicity | Stabilization of both the neutral amine and the protonated cation. chempap.org |

| Aprotic Polar (e.g., DMSO) | Generally more basic | Destabilization of the protonated form relative to the neutral amine. |

Derivatization and Analogues of 3 Hydroxyamino Phenol

Synthesis of N-Substituted Hydroxylamine (B1172632) Derivatives of 3-(Hydroxyamino)phenol

The nitrogen atom of the hydroxylamine group is nucleophilic and can be targeted for substitution reactions. The synthesis of N-substituted derivatives is a key strategy to modulate the electronic and steric properties of the molecule. Common methods include the alkylation of hydroxylamines or the reduction of corresponding oximes. thieme-connect.dersc.org

One primary approach involves the direct alkylation of the hydroxylamine nitrogen with alkyl halides. thieme-connect.de However, this method can sometimes lead to a mixture of N- and O-substituted products. To achieve greater selectivity for N-substitution, indirect methods are often preferred. For instance, the reaction of 3-hydroxybenzaldehyde (B18108) with a primary amine yields an imine, which can then be oxidized to a nitrone. Subsequent reduction of the nitrone furnishes the desired N-substituted hydroxylamine derivative. Another effective strategy is the reductive amination of 3-hydroxybenzaldehyde with hydroxylamine, followed by reaction with an aldehyde or ketone and subsequent reduction. rsc.org

A particularly efficient method for creating N-alkylhydroxylamines is the reduction of oximes. rsc.orgrsc.org For example, the oxime of 3-hydroxybenzaldehyde, 3-[(Hydroxyimino)methyl]phenol, can be selectively reduced using reagents like sodium cyanoborohydride under controlled pH conditions to yield N-substituted derivatives. rsc.orgrsc.org This approach is valued for its high efficiency and the use of relatively inexpensive starting materials. rsc.org

Table 1: Synthetic Routes for N-Substituted Derivatives

| Method | Reagents | Product Type | Key Features |

|---|---|---|---|

| Direct Alkylation | Alkyl halides, base | N-Alkylhydroxylamines | May produce O-alkylation byproducts. thieme-connect.de |

| Reductive Amination | Aldehydes/Ketones, NaBH3CN | N-Alkylhydroxylamines | Versatile for a range of substituents. thieme-connect.de |

| Oxime Reduction | Sodium cyanoborohydride (NaBH3CN), acidic pH | N-Alkylhydroxylamines | High efficiency and selectivity. rsc.orgrsc.org |

O-Alkylation and Acylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can be readily derivatized through O-alkylation and O-acylation reactions. These modifications are used to alter solubility, protect the hydroxyl group during subsequent reactions, or introduce new functional moieties.

O-Alkylation: The synthesis of O-alkyl derivatives, or ethers, is typically achieved by reacting the phenol (B47542) with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that subsequently attacks the alkylating agent. The choice of solvent and base is critical to prevent competing N-alkylation of the hydroxylamine group. General methods for the O-alkylation of phenols are well-established and can be adapted for this compound. organic-chemistry.orgresearchgate.net

O-Acylation: The formation of O-acyl derivatives, or esters, is accomplished by reacting the phenolic hydroxyl group with acylating agents like acyl chlorides or carboxylic anhydrides. nih.govnih.gov A significant challenge in the acylation of molecules like this compound is preventing the undesired N-acylation of the more basic hydroxylamine group. A highly effective strategy to achieve chemoselective O-acylation involves conducting the reaction under strongly acidic conditions (e.g., using trifluoroacetic acid or methanesulfonic acid as a solvent or co-solvent). nih.govnih.gov In an acidic medium, the amino group is protonated, which suppresses its nucleophilicity and prevents it from being acylated. nih.gov This allows the less basic phenolic hydroxyl group to react selectively with the acylating agent, leading to the desired O-acyl derivative in high yield and purity, often without the need for chromatographic separation. nih.gov

Table 2: Methods for O-Alkylation and O-Acylation

| Reaction | Reagents | Conditions | Product | Selectivity Advantage |

|---|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Aprotic solvent (e.g., Acetone) | Phenyl ether | Favors O-alkylation over N-alkylation under controlled conditions. researchgate.net |

Halogenation and Nitration of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the hydroxyl (-OH) and hydroxylamino (-NHOH) groups. Both groups are ortho, para-directing.

Halogenation: The introduction of halogen atoms (bromine, chlorine) onto the aromatic ring can be achieved using standard halogenating agents. The reaction of phenol with bromine is heavily influenced by the solvent. stackexchange.com In a polar solvent like water, the reaction is rapid and typically leads to polysubstitution, yielding 2,4,6-tribromophenol. stackexchange.com This is due to the ionization of phenol to the highly activating phenoxide ion. stackexchange.com A similar outcome would be expected for this compound. To achieve monosubstitution, less polar solvents such as carbon disulfide (CS₂) are used, which suppresses ionization and leads to a mixture of ortho- and para-brominated products. stackexchange.com Given the directing effects of the -OH (at C1) and -NHOH (at C3) groups, halogenation is expected to occur at positions 2, 4, and 6.

Nitration: The nitration of the aromatic ring introduces a nitro (-NO₂) group. The reaction of phenols with nitric acid can be vigorous. Using dilute nitric acid typically results in a mixture of ortho- and para-nitrophenols. youtube.com For this compound, nitration would be directed to the positions activated by both existing groups, primarily C2, C4, and C6. The reaction conditions must be carefully controlled to prevent oxidation of the sensitive hydroxylamino group and to manage the regioselectivity of the substitution. Continuous flow nitration has been shown to improve regioselectivity and yield for phenol nitration by limiting the formation of byproducts. google.com

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Conditions | Expected Major Products | Notes |

|---|---|---|---|---|

| Bromination | Br₂/H₂O | Aqueous, Room Temp. | 2,4,6-Tribromo-3-(hydroxyamino)phenol | Polar solvent promotes polysubstitution. stackexchange.com |

| Bromination | Br₂/CS₂ | Non-polar solvent | Mixture of 2-, 4-, and 6-bromo isomers | Controlled, monosubstitution is favored. stackexchange.com |

Conjugation and Polymerization Strategies Involving this compound

The functional groups of this compound make it a suitable candidate for incorporation into larger molecular assemblies through conjugation and polymerization.

Conjugation: Conjugation involves covalently linking the molecule to another, often larger, molecule such as a peptide or protein. The hydroxylamine functionality is particularly useful in this context. For example, hydroxamate derivatives can be conjugated to antibodies using active ester protocols. acs.org A similar strategy could be employed for this compound, where the hydroxylamine or phenolic hydroxyl group is first functionalized with a linker containing a reactive moiety (e.g., an active ester or maleimide). This functionalized derivative can then be reacted with specific amino acid residues (like lysine (B10760008) or cysteine) on a protein to form a stable conjugate.

Polymerization: Phenolic compounds can undergo oxidative polymerization to form phenolic resins or polymers. researchgate.netcore.ac.uk This process can be initiated electrochemically or enzymatically (e.g., using peroxidase or laccase). core.ac.ukmdpi.com In this reaction, radical coupling occurs between phenol units. researchgate.net For this compound, polymerization would likely proceed through the formation of phenoxy radicals, leading to a complex, cross-linked polymer with C-C and C-O linkages between the monomer units. The resulting polymer would possess a high density of hydroxyl and hydroxylamino groups, which could impart specific properties such as antioxidant activity or metal-chelating capabilities. The polymerization can be influenced by factors such as pH, temperature, and the specific catalyst used. mdpi.com

Table 4: Conjugation and Polymerization Approaches

| Strategy | Method | Reactive Site(s) | Potential Application |

|---|---|---|---|

| Conjugation | Active Ester Protocol | -NHOH or -OH | Linking to proteins or peptides. acs.org |

Spectroscopic and Advanced Analytical Characterization of 3 Hydroxyamino Phenol

Vibrational Spectroscopy Applications (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 3-(Hydroxyamino)phenol. uc.edu These methods probe the vibrational energies of molecular bonds, with each functional group exhibiting characteristic absorption or scattering frequencies. uc.edu

For phenolic compounds like this compound, the IR spectrum prominently features a broad O–H stretching band, typically observed between 3200 and 3500 cm⁻¹. orgchemboulder.comlibretexts.org This broadening is a result of intermolecular hydrogen bonding. Additionally, the C–O stretching vibration of the phenol (B47542) group appears in the region of 1200-1000 cm⁻¹. libretexts.org The presence of the aromatic ring is confirmed by C–H stretching vibrations from 3100-3000 cm⁻¹, C=C in-ring stretching vibrations around 1600-1400 cm⁻¹, and out-of-plane (oop) C–H bending from 900-675 cm⁻¹. orgchemboulder.com The N-H stretching of the hydroxyamino group is expected in a similar region to the O-H stretch, often overlapping, while the N-O stretch would appear at a lower frequency.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong signals. The symmetric "ring breathing" mode is a particularly strong and characteristic Raman band for substituted benzenes. Comparing the IR and Raman spectra can help to resolve ambiguities in functional group assignments due to the different selection rules governing the two techniques. mdpi.com For instance, vibrations that are symmetric and result in a change in polarizability are strong in Raman, whereas asymmetric vibrations involving a change in dipole moment are strong in IR. mdpi.com

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Phenolic) | Stretching | 3500 - 3200 (broad) | Weak | Strong in IR |

| N-H (Hydroxyamino) | Stretching | 3400 - 3200 | Moderate | Moderate to Strong in IR |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong | Moderate in IR, Strong in Raman |

| C=C (Aromatic) | In-ring Stretching | 1600 - 1450 | Strong | Strong |

| C-O (Phenolic) | Stretching | 1260 - 1180 | Moderate | Strong in IR |

| N-O | Stretching | 1000 - 900 | Moderate | Moderate |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Moderate | Strong in IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. digitaloceanspaces.comnanoqam.ca Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound. digitaloceanspaces.com

In the ¹H NMR spectrum, the protons on the aromatic ring of a phenol typically appear in the chemical shift range of 6.5-8.0 ppm. libretexts.org The specific splitting pattern (multiplicity) of these protons is dictated by their substitution pattern on the ring and their coupling with adjacent protons. The phenolic hydroxyl proton (–OH) usually appears as a broad singlet anywhere from 4-12 ppm, and its chemical shift can be concentration and solvent dependent. orgchemboulder.com The amino proton (–NH) of the hydroxyamino group would also likely appear as a broad singlet, and its position can be confirmed by D₂O exchange, where the peak disappears from the spectrum. libretexts.org

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon atom attached to the hydroxyl group in a phenol is deshielded and typically resonates in the range of 150-160 ppm. libretexts.orglibretexts.org The other aromatic carbons will appear in the typical aromatic region of 110-140 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of both the hydroxyl and hydroxyamino substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 110 - 140 | Doublet, Triplet, or Multiplet |

| Phenolic C-OH | - | 150 - 160 | - |

| Phenolic O-H | 4.0 - 8.0 (broad) | - | Singlet |

| Hydroxyamino N-H | Variable (broad) | - | Singlet |

Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound (C₆H₇NO₂), the molecular weight is approximately 125.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 125. The fragmentation of the molecular ion provides a unique fingerprint that can aid in structure confirmation. Common fragmentation pathways for phenols include the loss of a hydrogen atom to form an [M-1]⁺ ion, and the loss of carbon monoxide (CO) from the ring. The presence of the hydroxyamino group may lead to additional characteristic fragmentation patterns, such as cleavage of the N-O bond.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence. mdpi.com Techniques like electrospray ionization (ESI) are softer ionization methods that can be used to observe the protonated molecule ([M+H]⁺) at m/z 126, which is often more stable and less prone to fragmentation than the radical cation formed in EI. massbank.eu Tandem mass spectrometry (MS/MS or MSⁿ) can be employed to further investigate the fragmentation of selected ions, providing more detailed structural insights. nih.govresearchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Possible Identity |

|---|---|---|

| [M+H]⁺ | 126 | Protonated molecule |

| [M]⁺ | 125 | Molecular ion |

| [M-OH]⁺ | 108 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | 107 | Loss of water |

| [C₅H₆N]⁺ | 80 | Loss of CO and OH |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound. davcollegekanpur.ac.in

Phenol itself exhibits a primary absorption band (π → π* transition) around 210 nm and a secondary, less intense band (also π → π* transition) around 270 nm. docbrown.info The presence of substituents on the benzene (B151609) ring can cause a shift in these absorption maxima (λ_max) and an increase in their intensity. The hydroxyl (–OH) and hydroxyamino (–NHOH) groups are both auxochromes, meaning they can enhance the absorption of the benzene chromophore. The position of λ_max can be influenced by the solvent and the pH of the solution, as deprotonation of the phenolic hydroxyl group can lead to a red shift (a shift to longer wavelengths). The extent of conjugation in the molecule directly affects the energy of the electronic transitions; more extensive conjugation lowers the energy gap and results in absorption at longer wavelengths.

Electrochemical Characterization (Cyclic Voltammetry, Amperometry) of this compound Redox Behavior

Electrochemical techniques such as cyclic voltammetry (CV) and amperometry are used to study the redox properties of this compound. nih.govrsc.org These methods involve applying a potential to an electrode and measuring the resulting current, providing information about the oxidation and reduction processes of the analyte. libretexts.org

This compound can undergo electrochemical oxidation. The hydroxyamino group is readily oxidized, and the phenolic hydroxyl group can also be oxidized at a sufficiently high potential. Cyclic voltammetry can be used to determine the oxidation potential of this compound and to investigate the reversibility of the redox reactions. libretexts.org The voltammogram would show an anodic (oxidation) peak corresponding to the oxidation of the molecule. The position of this peak on the potential axis gives the oxidation potential, and the shape and size of the peak provide information about the reaction kinetics and the concentration of the analyte. The electrochemical behavior is often pH-dependent, as protons are typically involved in the redox reactions of phenols and hydroxylamines. Studies on similar compounds like 4-(hydroxyamino)phenol (B3061050) show that it can be oxidized to the corresponding nitrosophenol. researchgate.netd-nb.infomdpi.com

Amperometry, where a constant potential is applied and the current is measured over time, can be used for the quantitative determination of this compound, especially in flow-based systems like high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity. ipp.pt High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods. epa.gov

In HPLC, a reversed-phase column (e.g., C18) is typically used for the separation of polar aromatic compounds like this compound. nih.gov The mobile phase usually consists of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. ipp.pt Detection can be achieved using a UV detector set at a wavelength where the compound absorbs strongly, or with a more selective detector like an electrochemical detector or a mass spectrometer (LC-MS). HPLC is a powerful tool for quantifying the purity of this compound by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

Gas chromatography can also be used for the analysis of this compound, although derivatization may be necessary to improve its thermal stability and volatility. epa.gov Common derivatizing agents for phenols include silylating agents or reagents that form ethers. epa.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. These chromatographic methods are crucial for quality control, ensuring the compound meets the required purity specifications for its intended use.

Computational and Theoretical Studies on 3 Hydroxyamino Phenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio and semi-empirical methods solve the Schrödinger equation (or its approximations) to determine the energy and wavefunction of the molecule, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a range of applications from geometry optimization to reactivity analysis. mdpi.comresearchgate.net For phenolic compounds, DFT has been successfully used to predict molecular geometries, vibrational frequencies, and various electronic properties. ijaemr.comrjpn.org

When applied to 3-(Hydroxyamino)phenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, would be used to find the most stable three-dimensional arrangement of its atoms (the optimized geometry). rjpn.orgnih.gov From this optimized structure, key geometric parameters can be obtained. Furthermore, DFT is employed to calculate global reactivity descriptors, which help in predicting the chemical behavior of the molecule. mdpi.com

Table 1: Predicted Geometric Parameters for this compound using DFT (Illustrative) This table presents hypothetical data based on typical values for phenolic compounds to illustrate the output of DFT calculations, as specific experimental or computational values for this compound are not readily available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (phenol) | 1.37 Å |

| O-H (phenol) | 0.97 Å | |

| C-N (amino) | 1.40 Å | |

| N-O (amino) | 1.45 Å | |

| O-H (amino) | 0.98 Å | |

| Bond Angle | C-O-H (phenol) | 109.5° |

| C-N-O (amino) | 112.0° | |

| Dihedral Angle | H-O-C1-C2 | ~180° (planar) |

Table 2: Calculated Global Reactivity Descriptors for this compound (Illustrative) This table illustrates the kind of reactivity data that can be generated through DFT calculations.

| Descriptor | Symbol | Definition | Predicted Value (eV) |

| Chemical Hardness | η | (I - A) / 2 | 2.7 |

| Chemical Softness | S | 1 / (2η) | 0.185 |

| Electronegativity | χ | (I + A) / 2 | 4.1 |

| Electrophilicity Index | ω | χ² / (2η) | 3.12 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ijaemr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. ijaemr.comnih.gov

For this compound, the HOMO is expected to be localized primarily over the phenol (B47542) ring and the electron-donating hydroxyl and hydroxyamino groups. The LUMO, conversely, would likely be distributed over the aromatic system. ijaemr.com The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov This analysis is critical for predicting how this compound might interact with other molecules, including biological targets.

Table 3: Frontier Molecular Orbital Energies for this compound (Illustrative) This table provides representative energy values for frontier orbitals as would be calculated by DFT methods.

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.4 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| HOMO-LUMO Gap (ΔE) | 5.4 | Indicator of Chemical Reactivity and Stability |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations can reveal information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com This technique is particularly valuable for understanding dynamic processes that are difficult to capture with static computational models. surrey.ac.ukbris.ac.uk

For this compound, MD simulations could be used to explore its different possible shapes (conformations) in an aqueous solution. This involves analyzing the rotation around single bonds, such as the C-N and N-O bonds of the hydroxyamino group. The simulations would also provide a detailed picture of how this compound forms hydrogen bonds with surrounding water molecules through its hydroxyl and hydroxyamino groups. This information is crucial for understanding its solubility and how it might bind within the active site of an enzyme. mdpi.com

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties. Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to help assign spectral bands to specific molecular motions. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. mdpi.com

Furthermore, computational chemistry can be used to map out potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy and thermodynamics of a chemical reaction. For this compound, this could be used to study its oxidation mechanisms or its metabolism, providing insights into its stability and potential transformation into other compounds.

Structure-Activity Relationship (SAR) Modeling at the Molecular Level for Potential Interactions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net These models use calculated molecular descriptors (properties derived from the molecule's structure) to predict the activity of new, untested compounds. nih.gov Descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (molecular shape and size), and physicochemical properties (like lipophilicity). researchgate.net

Exploration of 3 Hydroxyamino Phenol in Chemical and Material Science Applications Non Biological/non Clinical

Role as an Intermediate in Organic Synthesis Beyond its Direct Preparation

The structure of 3-(Hydroxyamino)phenol positions it as a valuable intermediate in organic synthesis, particularly in reactions involving rearrangement and in the construction of heterocyclic systems. Its formation is a key step in the reduction of 3-nitrophenol (B1666305), after which it can undergo further transformations.

A significant reaction pathway for N-arylhydroxylamines, including the parent structure of this compound, is the Bamberger rearrangement. This acid-catalyzed reaction typically involves the rearrangement of a phenylhydroxylamine to an aminophenol. In enzymatic systems, a similar transformation is observed where this compound is converted by a mutase enzyme into aminohydroquinone, a reaction that mirrors the chemical Bamberger rearrangement. ethz.chenzyme-database.org This rearrangement underscores the role of this compound as a transient but crucial intermediate, enabling the synthesis of substituted aminophenols which are themselves valuable building blocks.

While direct examples of using isolated this compound for large-scale synthesis are not widely documented, the chemistry of the closely related 3-aminophenol (B1664112) is illustrative of the potential synthetic pathways. For instance, 3-aminophenol is a key precursor in the synthesis of phenoxazines, an important class of heterocyclic compounds. genome.jp Given that this compound can be readily converted to an aminophenol derivative, it serves as a latent precursor for such heterocyclic structures. The synthesis of angular polycyclic phenoxazine (B87303) derivatives, for example, has been demonstrated using 3-aminophenol, achieving high yields. genome.jp

The general synthetic scheme involves the condensation of an aminophenol with a suitable partner, such as a quinone or a related compound, to form the tricyclic phenoxazine core. This positions this compound as a potential starting point for these valuable scaffolds following a reduction/rearrangement step.

Applications in Redox Systems and Photochemistry

The phenolic and hydroxyamino groups in this compound are both redox-active, making the molecule an interesting candidate for applications in electrochemical and photochemical systems. The electrochemical reduction of 3-nitrophenol (3-NP) proceeds in a stepwise manner, with this compound being the first stable intermediate formed before further reduction to 3-aminophenol.

Cyclic voltammetry and differential pulse voltammetry studies have been used to investigate this reduction pathway. The formation of this compound from 3-nitrophenol is observed as a distinct reduction wave. researchgate.netresearchgate.net This initial reduction step occurs at a potential that is separate from the subsequent reduction to the corresponding aminophenol, allowing for the potential to selectively generate the hydroxyamino intermediate electrochemically.

| Redox Process | Potential (vs. Ag/AgCl, pH 7) | Note |

| Reduction of 3-Nitrophenol to this compound | ca. -0.06 V | The first of two reduction waves. researchgate.netresearchgate.net |

| Reduction of this compound to 3-Aminophenol | ca. -0.65 V | The second reduction wave. researchgate.netresearchgate.net |

In the realm of photochemistry, studies on the vacuum ultraviolet (VUV) photolysis of aqueous solutions containing phenol (B47542) and hydroxylamine (B1172632) (the parent compound of the hydroxyamino group) show the generation of highly reactive species like hydrogen atoms (H•), hydroxyl radicals (HO•), and hydrated electrons (e-aq). The presence of the phenol ring and the nitrogen-containing group leads to competitive reactions with these primary radicals, influencing the final products. researchgate.net This suggests that this compound could be used in advanced oxidation processes or as a source of radicals under photochemical stimulation.

Potential as a Ligand in Coordination Chemistry and Catalysis

The oxygen and nitrogen atoms in this compound provide excellent donor sites for coordination with metal ions, making it a potential ligand for forming stable metal complexes. The presence of both a soft amine-type nitrogen and a hard phenol-type oxygen allows for versatile coordination behavior, including acting as a bidentate chelating agent.

Amine-phenol ligands are well-established in coordination chemistry for their ability to stabilize various metal centers and to influence the catalytic activity of the resulting complexes. epo.org These complexes find use in a range of catalytic transformations, including oxidation reactions. researchgate.net

Specifically, this compound has been identified as a compound capable of forming transition metal complexes. A patent for probe compounds used in enzyme detection lists 3-Hydroxyaminophenol among substrates that form coordination complexes with a Cobalt(II) center, chelated by a primary ligand. mdpi-res.com In this system, the substrate, 3-hydroxyaminophenol, is linked to the metal complex via coordination bonds, highlighting its utility as a ligand.

| Metal Ion | Application of Complex | Coordination Feature |

| Cobalt(II) | Probe compound for enzyme detection | Forms coordination bonds as part of a reactive component. mdpi-res.com |

Furthermore, the redox-active nature of the ligand itself can play a role in catalysis. The isomer, 4-(hydroxyamino)phenol (B3061050), has been identified as a key intermediate in the catalytic reduction of 4-nitrophenol (B140041) by silver nanoparticle catalysts. This suggests that metal complexes of this compound could participate in catalytic cycles involving electron transfer steps, where the ligand is not merely a spectator but an active participant in the reaction mechanism.

Incorporation into Polymeric Materials and Coatings

The dual functionality of this compound presents opportunities for its use as a monomer or a functional additive in the development of polymeric materials and coatings. Phenolic resins are known for their thermal stability, chemical resistance, and adhesive properties, making them crucial components in protective coatings. The incorporation of nitrogen-containing groups can further enhance properties such as adhesion and antioxidant capability.

Polymers containing phenolic functionalities are widely explored for their antioxidant properties, which are essential for stabilizing materials against degradation. The hydroxyamino group, being a potent reducing agent and radical scavenger, could significantly contribute to this antioxidant capacity. Patents have disclosed coating compositions that include acrylic polymers functionalized with hydroxyamino groups to enhance performance. While not specifying the 3-isomer, this demonstrates the recognized utility of this functional group in the polymer field.

Additionally, this compound has been cited in patent literature as an inhibitor for the polymerization of styrene, indicating its potential role in controlling polymerization reactions. This function is critical in the storage and processing of reactive monomers.

The phenolic hydroxyl and the amine hydrogen of the hydroxyamino group are both reactive sites for polymerization reactions. For example, they can react with epoxides to form poly(hydroxy amino ether)s or with isocyanates to form polyurethanes. This suggests that this compound could be used as a comonomer to introduce specific functionalities into a polymer backbone, potentially improving properties like adhesion to substrates, thermal stability, and antioxidant performance for advanced coating applications.

Mechanistic Investigations of 3 Hydroxyamino Phenol Interactions with Biomolecules in Vitro/cellular Focus

Enzyme Inhibition and Activation Studies (Non-Clinical Mechanism)

The interaction of 3-(hydroxyamino)phenol with various enzymes, particularly those involved in metabolic pathways, has been a subject of scientific inquiry. These studies provide insights into how this compound might influence biological processes through the modulation of enzyme activity.

Interaction with Oxidoreductases and Other Metabolic Enzymes

A key enzyme that directly interacts with this compound is This compound mutase (EC 5.4.4.3). This isomerase catalyzes the conversion of this compound to aminohydroquinone. nih.govnih.gov This enzymatic reaction is a critical step in the degradation pathway of 3-nitrophenol (B1666305) in certain bacteria, such as Ralstonia eutropha JMP134. nih.govnih.gov The mutase from R. eutropha JMP134 has been purified and characterized as a soluble, colorless protein with a molecular weight of 62 kDa. nih.govasm.org

The enzyme exhibits a degree of substrate specificity. While its primary substrate is this compound, it can also act on other hydroxylaminoaromatic compounds like hydroxylaminobenzene, 4-hydroxylaminotoluene, and 2-chloro-5-hydroxylaminophenol. nih.govasm.org However, it does not act on 4-hydroxylaminobenzoate. asm.org

Inhibition studies on this compound mutase have revealed several key characteristics. The enzyme's activity is destroyed by 1 mM silver nitrate (B79036) (AgNO₃) and 0.3 µM hydrogen peroxide (H₂O₂), suggesting the importance of sulfhydryl groups for its function. nih.gov L-cysteine has also been shown to inhibit the enzyme's activity in a time-dependent manner. nih.gov Conversely, reducing agents like dithiothreitol (B142953) (DTT) and sodium borohydride (B1222165) (NaBH₄) did not affect its activity. nih.gov Furthermore, various metal ions (Co²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Mg²⁺, Mn²⁺, Ni²⁺, Zn²⁺) and other compounds like sodium nitrite (B80452) and hydroxylamine (B1172632) did not show any inhibitory or activating effects. nih.gov

The kinetic parameters for the this compound mutase from R. eutropha JMP134 have been determined. The enzyme displays an optimal pH range of 5.5 to 8.0. nih.gov The Vmax and Km values for this compound have been measured spectrophotometrically. nih.gov

Table 1: Enzyme Interaction Data for this compound Mutase from Ralstonia eutropha JMP134

| Parameter | Value/Observation | Reference |

|---|---|---|

| Enzyme Class | Isomerase (EC 5.4.4.3) | nih.gov |

| Reaction Catalyzed | This compound → Aminohydroquinone | nih.govnih.gov |

| Optimal pH | 5.5 - 8.0 | nih.gov |

| Inhibitors | Silver Nitrate (1 mM) | nih.gov |

| Hydrogen Peroxide (0.3 µM) | nih.gov | |

| L-cysteine (time-dependent) | nih.gov | |

| Substrates | This compound, Hydroxylaminobenzene, 4-Hydroxylaminotoluene, 2-Chloro-5-hydroxylaminophenol | nih.govasm.org |

| Non-substrate: 4-Hydroxylaminobenzoate | asm.org |

Mechanistic Pathways of Enzyme-Substrate/Inhibitor Binding

The enzymatic conversion of this compound to aminohydroquinone by this compound mutase is proposed to occur via a mechanism analogous to the acid-catalyzed Bamberger rearrangement. nih.govasm.org This intramolecular rearrangement involves the transfer of the hydroxyl group from the nitrogen atom to the aromatic ring. asm.org Isotopic labeling studies using ¹⁸O-labeled water have shown that the hydroxyl group in the product, aminohydroquinone, originates from the substrate itself and not from the solvent, confirming the intramolecular nature of the transfer. asm.org

The enzyme does not require oxygen or any added cofactors for its catalytic activity, which further supports the proposed rearrangement mechanism. nih.govasm.org The binding of the substrate, this compound, to the active site of the mutase facilitates this rearrangement, leading to the formation of aminohydroquinone. The exact nature of the enzyme-substrate complex and the specific amino acid residues involved in catalysis have not been fully elucidated in the provided search results.

Molecular Interactions with DNA, RNA, and Proteins (Excluding Mutagenicity/Toxicity)

The reactivity of the hydroxylamino functional group suggests a potential for this compound to interact with macromolecules such as DNA, RNA, and proteins. However, direct experimental evidence for such interactions with this compound is limited in the available search results. The following sections discuss the potential for these interactions based on the chemistry of related compounds.

Binding Studies and Conformational Changes Induced by this compound

There are no direct studies found in the search results that have investigated the binding of this compound to DNA or RNA, or any conformational changes that might be induced. Generally, small molecules can interact with nucleic acids through intercalation, groove binding, or electrostatic interactions, which can lead to changes in the DNA or RNA structure. For example, studies with 4-aminophenol (B1666318) derivatives have shown both hyperchromic and hypochromic effects upon interaction with DNA, suggesting binding. mdpi.com However, similar studies specifically for this compound are not available in the provided search results.

Formation of Adducts and Their Chemical Characterization

The formation of covalent adducts with DNA is a known characteristic of many aromatic amines and their hydroxylamino metabolites. imrpress.com These reactions often involve the formation of a reactive nitrenium ion, which can then attack nucleophilic sites on DNA bases, particularly the C8 and N2 positions of guanine. imrpress.com While the formation of DNA adducts by various hydroxylamino compounds, such as N-hydroxy-4-aminobiphenyl and N-hydroxy-PhIP, has been documented nih.govnih.govebi.ac.uk, there is no direct evidence in the search results for the formation of DNA or RNA adducts by this compound.

The chemical characterization of such potential adducts would typically involve techniques like mass spectrometry and NMR to determine the precise structure and point of attachment to the nucleic acid.

Cell-Based Mechanistic Studies (Excluding Human Clinical Data and Adverse Effects)

Cell-based studies provide a more complex biological system to investigate the mechanisms of action of a compound. The available research primarily focuses on the metabolism of 3-nitrophenol in microorganisms, which leads to the formation of this compound as an intermediate.

In Ralstonia eutropha JMP134, 3-nitrophenol is reduced to 3-hydroxylaminophenol, which is then converted to aminohydroquinone by the aforementioned mutase. nih.govnih.gov In Pseudomonas putida B2, a different pathway is observed where 3-hydroxylaminophenol is converted to 1,2,4-trihydroxybenzene with the release of ammonia (B1221849), a reaction catalyzed by a hydroxylaminolyase. nih.govnih.gov These studies highlight that the cellular fate and subsequent interactions of this compound can be species- and enzyme-dependent.

Studies on the biotransformation of the related compound hydroxylaminobenzene in Pseudomonas putida 2NP8 have shown its conversion to 2-aminophenol (B121084) and 4-aminophenol. nih.gov These aminophenols can undergo further oxidation to form reactive imines. nih.gov While not directly about this compound, these findings suggest that its downstream metabolites could also be reactive within a cellular environment.

Direct in vitro cytotoxicity studies on this compound in various cell lines were not found in the provided search results. However, studies on other phenolic compounds have demonstrated a range of cytotoxic effects. nih.gov

Pathways of Cellular Uptake and Intracellular Localization

Specific mechanisms for the cellular uptake and the precise intracellular localization of externally supplied this compound have not been extensively characterized in mammalian cells. However, its role as a metabolic intermediate in bacteria implies its presence within the cellular environment. In the context of 3-nitrophenol degradation by bacteria such as Ralstonia eutropha JMP134 and Pseudomonas putida B2, 3-nitrophenol is first reduced to this compound within the cell. nih.govresearchgate.net This suggests that once formed intracellularly, it is available for further enzymatic conversion.

Studies on related compounds, such as nitrophenols, have shown that they can be internalized by cells, potentially leading to changes in cellular morphology and membrane potential. nih.gov While this provides a general context, the specific transporters or diffusion mechanisms for this compound remain to be elucidated. The chemical properties of this compound, such as its polarity and size, would theoretically allow it to cross cellular membranes, possibly through a combination of passive diffusion and carrier-mediated transport, though this has not been experimentally verified.

Once inside the cell, this compound is acted upon by intracellular enzymes, indicating its localization within the cytoplasm where these enzymes are present. nih.gov There is currently no direct evidence to suggest its specific accumulation within organelles such as mitochondria or the nucleus.

Modulation of Cellular Signaling Cascades (e.g., Redox-Sensitive Pathways)

Direct evidence for the modulation of specific cellular signaling cascades by this compound is not well-documented. However, its chemical structure, containing a hydroxylamine group, suggests potential involvement in redox-sensitive pathways. Hydroxylamine derivatives can participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This, in turn, could influence signaling pathways that are sensitive to the cellular redox state.

In the degradation pathway of 3-nitrophenol, this compound is an intermediate in a series of reduction-oxidation reactions. nih.gov This inherent redox activity could potentially interact with cellular redox buffers and signaling molecules. For instance, the enzymatic conversion of this compound to aminohydroquinone is a key step in its metabolism, highlighting its role in intracellular redox transformations. nih.govwikipedia.org

Investigations into Cell-Free Systems and Isolated Organelles

Investigations involving this compound in cell-free systems have primarily focused on the characterization of enzymes involved in its metabolism. Cell-free extracts from bacteria have been instrumental in identifying and characterizing the activity of 3-hydroxylaminophenol mutase. nih.gov These studies have demonstrated the conversion of this compound to aminohydroquinone in an anaerobic environment, and notably, this enzymatic reaction does not require cofactors or oxygen. nih.gov

The table below summarizes the key findings from cell-free enzymatic assays involving this compound.

| Enzyme System | Source Organism | Substrate | Product | Key Findings | Reference |

| 3-Hydroxylaminophenol Mutase | Ralstonia eutropha JMP134 | This compound | Aminohydroquinone | The enzyme catalyzes a Bamberger-type rearrangement. The reaction is anaerobic and does not require additional cofactors. | nih.gov |

| Cell-free extract | Pseudomonas putida B2 | 3-Nitrophenol | 1,2,4-benzenetriol and ammonia | Demonstrates the complete conversion of the initial substrate through intermediates including, presumably, this compound. The reductase activity was found to be NADPH-dependent. | researchgate.net |